molecular formula C15H18O4 B15231512 Dimethyl4-phenylcyclopentane-1,2-dicarboxylate CAS No. 1403764-70-4

Dimethyl4-phenylcyclopentane-1,2-dicarboxylate

Cat. No.: B15231512
CAS No.: 1403764-70-4
M. Wt: 262.30 g/mol
InChI Key: XMZAKLZWUABQKY-UHFFFAOYSA-N
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Description

Dimethyl4-phenylcyclopentane-1,2-dicarboxylate is an organic compound that belongs to the class of dicarboxylates. This compound is characterized by the presence of two ester groups attached to a cyclopentane ring, which is further substituted with a phenyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl4-phenylcyclopentane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of a Lewis acid such as tantalum (V) trichloride (TaCl5) in 1,2-dichloroethane at room temperature. The reaction proceeds through a ring-opening mechanism, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl4-phenylcyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-phenylcyclopentane-1,2-dicarboxylic acid.

    Reduction: Formation of 4-phenylcyclopentane-1,2-dimethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Dimethyl4-phenylcyclopentane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl4-phenylcyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors in biological systems. The phenyl group may also play a role in binding to aromatic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
  • Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
  • Diethyl 2-phenylcyclopropane-1,1-dicarboxylate

Uniqueness

Dimethyl4-phenylcyclopentane-1,2-dicarboxylate is unique due to its specific substitution pattern on the cyclopentane ring and the presence of both ester and phenyl groups

Properties

CAS No.

1403764-70-4

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

dimethyl 4-phenylcyclopentane-1,2-dicarboxylate

InChI

InChI=1S/C15H18O4/c1-18-14(16)12-8-11(9-13(12)15(17)19-2)10-6-4-3-5-7-10/h3-7,11-13H,8-9H2,1-2H3

InChI Key

XMZAKLZWUABQKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CC1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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